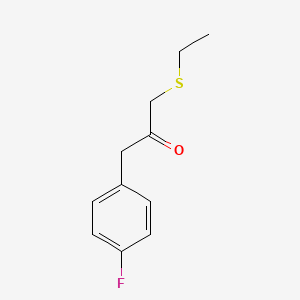

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one

Description

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is an organic compound characterized by the presence of an ethylthio group and a fluorophenyl group attached to a propanone backbone

Properties

Molecular Formula |

C11H13FOS |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

1-ethylsulfanyl-3-(4-fluorophenyl)propan-2-one |

InChI |

InChI=1S/C11H13FOS/c1-2-14-8-11(13)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

VDUGRLHECSXUDL-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl mercaptan in the presence of a base, followed by a subsequent reaction with a suitable ketone precursor. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and fluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

- 1-(Methylthio)-3-(4-fluorophenyl)propan-2-one

- 1-(Ethylthio)-3-(4-chlorophenyl)propan-2-one

- 1-(Ethylthio)-3-(4-bromophenyl)propan-2-one

Comparison: 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a compound of particular interest in various research and industrial applications.

Biological Activity

1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound features a unique structure that includes an ethylthio group and a fluorophenyl moiety, contributing to its interaction with biological targets. The presence of sulfur in the ethylthio group is significant for its pharmacological properties, as sulfur-containing compounds often exhibit diverse biological activities.

Anti-Inflammatory Activity

Recent studies have demonstrated that 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one exhibits notable anti-inflammatory effects. In vitro assays indicated that the compound significantly reduces the levels of pro-inflammatory markers such as COX-2, IL-1β, and C-reactive protein. For example:

| Compound | COX-2 Expression Reduction (%) | IL-1β Reduction (%) | C-reactive Protein Reduction (%) |

|---|---|---|---|

| 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one | 82.5 | 89.5 | 77.1 |

These results suggest that the compound may disrupt nitric oxide-dependent mechanisms involved in inflammation, thereby mitigating oxidative stress and endothelial dysfunction .

Antioxidant Activity

The antioxidant potential of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one was evaluated using the DPPH radical scavenging method. The compound demonstrated a significant ability to scavenge free radicals, outperforming well-known antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic efficacy .

Anticancer Activity

In cancer research, the compound showed promising results against various cancer cell lines. Specifically, it was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay. The findings indicated that:

| Cell Line | Cytotoxicity (IC50 μM) |

|---|---|

| U-87 (Glioblastoma) | 15 |

| MDA-MB-231 (Breast Cancer) | 25 |

The compound exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, suggesting selective efficacy against certain types of cancer .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one:

- In Vivo Studies : Animal models treated with this compound showed reduced paw edema and lower levels of inflammatory markers compared to controls, reinforcing its anti-inflammatory properties.

- Combination Therapies : In combination with other agents like sodium diclofenac, the compound enhanced therapeutic outcomes in inflammation models, indicating potential for use in multi-drug regimens .

- Mechanistic Insights : Research into the mechanisms revealed that the compound inhibits key pathways involved in inflammation and cancer progression, including the NF-kB signaling pathway .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one?

The compound can be synthesized via Claisen-Schmidt condensation , a standard method for α,β-unsaturated ketones. A typical protocol involves reacting 4-fluorobenzaldehyde with a suitably substituted acetophenone derivative (e.g., 2-(ethylthio)acetophenone) in the presence of a base (e.g., aqueous NaOH or KOH) and ethanol as a solvent. The reaction is typically stirred at 0–50°C for 2–3 hours . Key considerations :

- Ensure proper stoichiometry (equimolar aldehyde and ketone).

- Monitor reaction progress using TLC or HPLC to detect intermediates/byproducts.

- Purify via recrystallization or column chromatography to isolate the product.

Q. How can the structure of 1-(Ethylthio)-3-(4-fluorophenyl)propan-2-one be confirmed experimentally?

A multi-technique approach is essential:

- 1H/13C NMR : Identify characteristic peaks:

- FT-IR : Confirm C=O stretch (~1650–1700 cm⁻¹) and C-S stretch (~600–700 cm⁻¹).

- Mass spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve bond lengths/angles and confirm stereochemistry .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a polar column to quantify purity (>95% is typical for research-grade material).

- Melting point analysis : Compare observed values with literature data.

- Elemental analysis (EA) : Validate C, H, S, and F content within ±0.4% of theoretical values.

- TLC : Monitor reaction progress and detect byproducts (e.g., unreacted aldehyde or ketone) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Discrepancies may arise due to:

- Solvent effects : Compare spectra acquired in CDCl3 vs. DMSO-d5.

- Tautomerism : Investigate enol-keto equilibria using variable-temperature NMR.

- Impurities : Cross-validate with LC-MS to identify co-eluting contaminants.

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data .

Q. What computational tools are effective for studying the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to predict reactivity.

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Molecular dynamics (MD) simulations : Assess stability in solvated environments (e.g., water, lipid bilayers) .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing ethylthio with methylthio or methoxy groups) to evaluate effects on antimicrobial/antifungal activity.

- Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl, ketone) using software like PharmaGist.

- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution methods (MIC/MBC determination) .

Q. What strategies mitigate degradation during storage or experimental use?

- Storage : Keep in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation of the thioether group.

- pH stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) to identify labile bonds (e.g., α,β-unsaturated ketone).

- Light sensitivity : Use UV-vis spectroscopy to assess photodegradation under simulated sunlight .

Q. How can regioselectivity challenges in functionalization be addressed?

- Protecting groups : Temporarily block reactive sites (e.g., ketone) using silyl ethers or acetals.

- Directed ortho-metalation : Use fluorine as a directing group for selective C–H functionalization.

- Catalysis : Employ transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.